7-Bromobenzo[d][1,3]dioxol-4-ol
Description
7-Bromobenzo[d][1,3]dioxol-4-ol (CAS: 1609581-67-0) is a brominated derivative of the benzo[d][1,3]dioxole scaffold, characterized by a hydroxyl group at position 4 and a bromine atom at position 5. Its molecular formula is C₇H₅BrO₃, with a molecular weight of 217.02 g/mol . The compound is commercially available with a purity of ≥97% and is utilized as a synthetic intermediate in organic chemistry and medicinal chemistry research .
Properties
IUPAC Name |
7-bromo-1,3-benzodioxol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-2,9H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDSSESDOZNJIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(C=CC(=C2O1)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromobenzo[d][1,3]dioxol-4-ol typically involves the bromination of benzo[d][1,3]dioxole-4-ol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher efficiency, yield, and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-Bromobenzo[d][1,3]dioxol-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminobenzo[d][1,3]dioxole derivative, while oxidation can produce a benzo[d][1,3]dioxole-4-one .
Scientific Research Applications
7-Bromobenzo[d][1,3]dioxol-4-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-Bromobenzo[d][1,3]dioxol-4-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Benzo[d][1,3]dioxol-4-ol (Parent Compound)
- Structure : Lacks the bromine substituent, featuring only a hydroxyl group at position 3.
- Synthesis : Prepared via Pd-catalyzed alkyne carboamination reactions, as described in , using benzo[d][1,3]dioxol-4-ol as a precursor for trifluoromethanesulfonate derivatives .
- Applications : Serves as a foundational scaffold for introducing diverse functional groups, such as bromine or nitro groups, to modulate reactivity and bioactivity.
6-(3-Hydroxyphenethyl)benzo[d][1,3]dioxol-4-ol (Compound 69)
- Structure : Contains a hydroxyl group at position 4 and a 3-hydroxyphenethyl substituent at position 4.
- Biological Activity : Exhibits anti-proliferative activity against human cancer cell lines (IC₅₀ = 20% yield in total synthesis) .
- Synthesis : Achieved via ultrasound-assisted total synthesis, highlighting the role of green chemistry in optimizing reaction efficiency .
5-Bromobenzo[d][1,3]dioxole-4-boronic Acid
- Structure : Bromine at position 5 and a boronic acid group at position 4.
- Applications : Functions as a key intermediate in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems, a critical step in pharmaceutical synthesis .
- Physicochemical Properties : Molecular formula C₇H₆BBrO₄ , molar mass 244.84 g/mol .
Heterocyclic Analogues with Bromine Substituents
4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine
- Structure : Features a bromine atom at position 7 of a benzo[d][1,2,3]thiadiazole core, coupled with a morpholine group at position 4.
- Synthesis : Synthesized via nucleophilic substitution of 4,7-dibromobenzo[d][1,2,3]thiadiazole with morpholine under argon at 110°C for 18 hours, yielding an 83% product .
- Applications : Explored in photovoltaic materials and organic electronics due to its electron-accepting heterocyclic core .
7-Bromobenzo[1,3]dioxole-5-carbaldehyde
- Structure : Bromine at position 7 and a formyl group at position 5.
- Physicochemical Properties : Boiling point ~180°C, density ~1.3 g/cm³ .
- Applications : Used as a flavoring agent and synthetic intermediate for pharmaceuticals .
Comparative Data Table
The table below summarizes key differences among selected analogues:
Key Research Findings and Implications
Substituent Position and Bioactivity : Bromine at position 7 in benzo[d][1,3]dioxol derivatives may enhance electrophilic reactivity compared to position 5, influencing downstream applications in drug design .
Heterocyclic Systems : Replacing the dioxole ring with thiadiazole (e.g., 4-(7-bromobenzo[d]thiadiazol-4-yl)morpholine) introduces electron-deficient character, expanding utility in optoelectronic materials .
Synthetic Flexibility : Derivatives like 5-bromobenzo[d][1,3]dioxole-4-boronic acid demonstrate the scaffold’s adaptability for cross-coupling reactions, a cornerstone of medicinal chemistry .
Biological Activity
7-Bromobenzo[d][1,3]dioxol-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Profile
- Chemical Name: this compound
- CAS Number: 1609581-67-0
- Molecular Formula: C9H7BrO3
- Molecular Weight: 245.06 g/mol
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, the antioxidant capacities of phenolic compounds have been measured using various assays such as ABTS and DPPH. Although specific data for this compound is limited, related compounds demonstrate protective effects against oxidative stress, suggesting a potential for neuroprotective applications .
Anticancer Activity
In silico studies and cell-based evaluations have shown that derivatives of benzodioxole can inhibit the growth of cancer cell lines. For example, compounds similar to this compound have been tested against MCF-7 and MDA-MB-231 breast cancer cell lines, revealing promising results in reducing cell viability . The mechanism often involves the inhibition of key proteins involved in cell proliferation and survival.
The biological activity of this compound may be attributed to its ability to interact with various molecular targets:
- Kinase Inhibition: The compound is believed to inhibit specific kinases that play crucial roles in cancer cell signaling pathways.
- Antioxidant Mechanism: It may scavenge free radicals or modulate oxidative stress responses in cells.
Case Studies
Research Applications
The exploration of this compound extends into various fields:
- Medicinal Chemistry: Investigated for its potential as a scaffold in drug design.
- Cancer Research: Evaluated for its ability to target aggressive cancer types.
- Neuroscience: Potential applications in neuroprotection due to antioxidant properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
